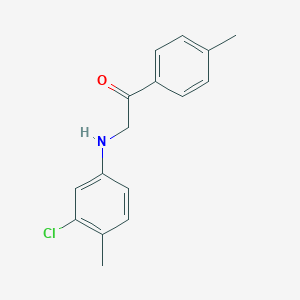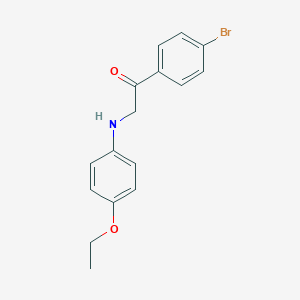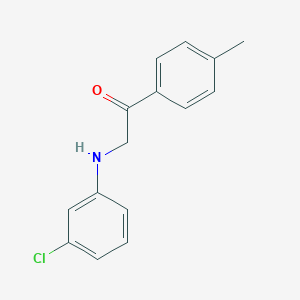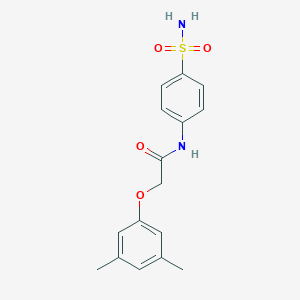
Phenyl 1,3,4-thiadiazol-2-ylcarbamate
Descripción general
Descripción
Phenyl 1,3,4-thiadiazol-2-ylcarbamate is a chemical compound with the CAS Number: 26907-41-5 and a molecular weight of 221.24 . It has a linear formula of C9H7N3O2S .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds were characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .Molecular Structure Analysis
The InChI code for Phenyl 1,3,4-thiadiazol-2-ylcarbamate is 1S/C9H7N3O2S/c13-9(11-8-12-10-6-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,12,13) .Aplicaciones Científicas De Investigación
Oncology Research
Phenyl 1,3,4-thiadiazol-2-ylcarbamate has been studied for its potential in cancer treatment due to its cytotoxic properties. Research indicates that derivatives of 1,3,4-thiadiazole, which include this compound, can disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells .
Antibacterial Applications
Studies have shown that 1,3,4-thiadiazole derivatives exhibit antibacterial activity against various bacterial strains. This includes inhibitory effects on bacteria such as Klebsiella pneumoniae and Staphylococcus hominis, suggesting potential applications in developing new antibacterial agents .
Enzyme Inhibition
The compound has been used in the study of enzyme inhibition, particularly against Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1). SHP1 plays a role in oncogenic cell-signaling cascades, and its inhibition is significant for advancing disease treatment integration .
Mecanismo De Acción
Target of Action
Phenyl 1,3,4-thiadiazol-2-ylcarbamate is a synthetic compound that has been studied for its potential antibacterial activity . The primary targets of this compound are various bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis . These bacteria are known to cause various infections in humans, and the compound’s ability to inhibit these bacteria suggests its potential as an antibacterial agent .
Mode of Action
It is known that the compound interacts with its bacterial targets and inhibits their growth .
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound affects pathways essential for bacterial growth and survival
Result of Action
The result of Phenyl 1,3,4-thiadiazol-2-ylcarbamate’s action is the inhibition of bacterial growth . This is evidenced by its inhibitory effect on various bacterial strains, including Klebsiella pneumoniae and Staphylococcus hominis . The compound’s antibacterial activity suggests its potential use in treating bacterial infections.
Safety and Hazards
Direcciones Futuras
1,3,4-Thiadiazole derivatives, including Phenyl 1,3,4-thiadiazol-2-ylcarbamate, show significant therapeutic potential . They possess a wide range of therapeutic activities and have been the subject of considerable growing interest for designing new antitumor agents . Therefore, future research could focus on further exploring the therapeutic potential of these compounds and developing new drugs based on this scaffold .
Propiedades
IUPAC Name |
phenyl N-(1,3,4-thiadiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-9(11-8-12-10-6-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXBMBIDWCWNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-bromoanilino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B411065.png)
![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]formamide](/img/structure/B411067.png)
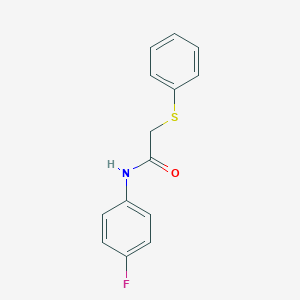
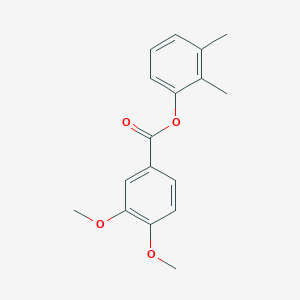

![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoyl]amino}benzoate](/img/structure/B411075.png)

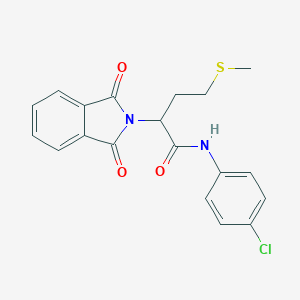
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-4-(methylthio)-N-(p-tolyl)butanamide](/img/structure/B411081.png)

